(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME
Description
(E)-6,7-Dihydro-1H-indol-4(5H)-one oxime is a bicyclic oxime derivative characterized by a partially hydrogenated indole backbone and an oxime functional group at the 4-position. Its (E)-isomeric configuration distinguishes it from the (Z)-form, which can significantly influence its physicochemical and biological properties. The oxime moiety enhances its ability to act as a nucleophile or participate in hydrogen bonding, making it a valuable scaffold for synthesizing derivatives with tailored activities .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(1,5,6,7-tetrahydroindol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c11-10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9,11H,1-3H2 |
InChI Key |
NGYHNWRKMRIRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN2)C(=NO)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME typically involves the reaction of the corresponding ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemical Synthesis
(E)-6,7-Dihydro-1H-indol-4(5H)-one oxime serves as an intermediate in the synthesis of various heterocyclic compounds. Its oxime group allows for diverse chemical transformations, including oxidation to nitroso derivatives or reduction to amines .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Resulting Products | Common Reagents |
|---|---|---|
| Oxidation | Nitroso or Nitro derivatives | Hydrogen peroxide, peracids |
| Reduction | Corresponding amines | Sodium borohydride, lithium aluminum hydride |
| Substitution | Various derivatives | Amines or thiols under acidic/basic conditions |
Biological Applications
Research indicates that this compound has potential as a biochemical probe due to its ability to interact with biological molecules. Studies have suggested its application in the development of anti-inflammatory and anticancer agents .
Case Study: Anticancer Activity
A study explored the anticancer properties of indole derivatives, including this compound. The compound exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Pharmaceutical Applications
The compound's structural features make it a candidate for drug discovery. Its interaction with specific molecular targets may inhibit enzymatic activities relevant to disease processes.
Table 2: Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Anti-inflammatory | Inhibits pathways involved in inflammation |
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Exhibits antibacterial properties against pathogens |
Industrial Applications
This compound is also utilized in the production of dyes and pigments due to its unique chemical structure that allows for vibrant color formation .
Mechanism of Action
The mechanism of action of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
| Compound Name | Core Structure | Substituents/Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | Indole derivative | Oxime (E-configuration) | Partially saturated indole ring |
| 6,7-Dihydroquinolin-8(5H)-one oxime | Quinoline derivative | Oxime | Partially saturated quinoline |
| Di(1H-tetrazol-5-yl) methanone oxime | Tetrazole derivative | Oxime, tetrazole rings | High hydrogen-bonding capacity |
Physicochemical Properties
- Thermal Stability: this compound decomposes at temperatures comparable to its analogs (e.g., ~250–290°C). However, di(1H-tetrazol-5-yl) methanone oxime exhibits higher thermal stability (288.7°C) due to extensive intermolecular hydrogen bonds .
- Crystallinity : The compound crystallizes in the orthorhombic space group Pbc2 with a density of 1.675 g·cm⁻³, similar to tetrazole-based oximes but less dense than fully aromatic systems .
Antimicrobial Activity
This compound derivatives demonstrate moderate activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria, with MIC values ranging from 32–128 µg/mL. In contrast:
- Pyrazoline derivatives (e.g., compound 8 ) show enhanced antifungal activity against C. albicans (MIC = 16 µg/mL) due to the pyrazole ring’s electron-withdrawing effects .
- Isoxazoline analogs (e.g., compound 11 ) exhibit lower potency, highlighting the importance of the heterocyclic substituent on bioactivity .
Q & A
Q. What are the common synthetic routes for (E)-6,7-dihydro-1H-indol-4(5H)-one oxime, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via chemoenzymatic methods using regioselective acetoxylation followed by kinetic resolution with enzymes like lipases, achieving high enantiomeric excess (>90% ee) . Alternatively, three-component reactions in water-ethanol (1:1) under reflux offer a green chemistry approach, with yields ranging from 65–85% depending on substituents (Table 1, ). Purity is influenced by solvent choice, temperature, and catalyst selection. For example, acetic acid as a catalyst in cyclization reactions improves product isolation .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1680–1685 cm⁻¹, while oxime (N-O) stretches are observed at 3230–3450 cm⁻¹ .
- ¹H-NMR : Key signals include methyl groups (δ 1.01–1.03 ppm for CH₃), diastereotopic protons on the indole ring (δ 2.23–2.25 ppm), and pyrazole/oxime protons (δ 5.49–6.91 ppm) .
- 13C-NMR : The carbonyl carbon resonates at 190–193 ppm, while aromatic carbons appear at 124–157 ppm .
Q. What are the critical challenges in isolating this compound intermediates during synthesis?
- Methodological Answer : Air- and moisture-sensitive intermediates (e.g., enolates) require Schlenk line techniques for handling under inert atmospheres . Contamination by diastereomers can occur during kinetic resolution; purification via column chromatography with ethyl acetate/hexane (3:7) or recrystallization in ethanol improves enantiopurity .
Advanced Research Questions
Q. How can chemoenzymatic methods be optimized to achieve high enantiomeric excess (ee) in this compound derivatives?
- Methodological Answer : Enzyme selection is critical—lipase B from Candida antarctica (CAL-B) shows superior regioselectivity for acetoxylation. Kinetic resolution at 25°C with 10% enzyme loading and tert-butyl methyl ether as solvent achieves >90% ee. Monitoring reaction progress via chiral HPLC (Chiralpak IA column) ensures timely termination to prevent racemization .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across microbial assays?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance (e.g., E. coli vs. S. aureus). Standardizing inoculum size (1–5 × 10⁵ CFU/mL) and using broth microdilution (CLSI guidelines) improve reproducibility. For example, compound 42 (Table 1, ) shows MIC = 8 µg/mL against S. aureus but 32 µg/mL against P. aeruginosa, highlighting Gram-negative permeability barriers.
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal charge distribution on nitrogen atoms (N1 vs. N3), favoring nucleophilic attack at N1 due to higher electron density (Mulliken charge: N1 = -0.45, N3 = -0.32) . Solvent effects (e.g., ethanol polarity) are modeled using the PCM framework to predict reaction pathways.
Q. What experimental designs mitigate side reactions during the synthesis of pyrazoline and isoxazoline derivatives from this compound?
- Methodological Answer : Side reactions (e.g., over-oxidation) are minimized by controlling stoichiometry (1:1.2 chalcone-to-hydrazine ratio) and reaction time (7 hours under reflux). Acetic acid as a catalyst suppresses enol tautomerization, while bromine water quenches unreacted intermediates .
Data Interpretation & Reproducibility
Q. How should researchers address discrepancies in melting points and yields reported for this compound derivatives?
- Methodological Answer : Variations in melting points (e.g., 289–290°C for 42 vs. 229–230°C for 43 , ) arise from polymorphism or residual solvents. Recrystallization in ethanol followed by vacuum drying (50°C, 24 h) standardizes purity. Yield discrepancies (e.g., 82–88% in ) are often due to solvent grade; HPLC-grade ethanol improves consistency.
Q. What statistical methods validate bioactivity data for this compound in antimicrobial studies?
- Methodological Answer : ANOVA with post-hoc Tukey tests identifies significant differences in zone-of-inhibition diameters (α = 0.05). For MICs, log-transformed data are analyzed via probit regression to calculate IC₅₀ values .
Experimental Design & Optimization
Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
